molecular formula C8H14F3NO B13203181 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine

Cat. No.: B13203181
M. Wt: 197.20 g/mol
InChI Key: AUCJWWAPEYRACC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and an oxane ring, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with oxane derivatives in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amine compounds, and substituted oxane derivatives .

Scientific Research Applications

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane ring provides structural stability, facilitating its binding to target molecules . The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is unique due to the presence of both the trifluoromethyl group and the oxane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14F3NO

Molecular Weight

197.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(oxan-4-yl)propan-2-amine

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7H,1-5,12H2

InChI Key

AUCJWWAPEYRACC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(C(F)(F)F)N

Origin of Product

United States

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